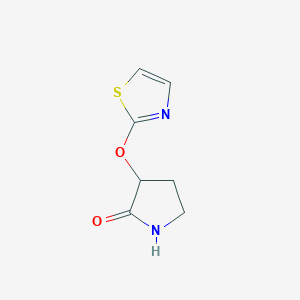

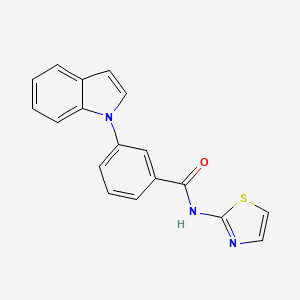

3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidin-2-one is a five-membered lactam with a nitrogen atom and a ketone functional group . It’s a common structural motif in many biologically active compounds . Thiazole, on the other hand, is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s found in many potent biologically active compounds .

Molecular Structure Analysis

The pyrrolidin-2-one structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Thiazole’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Pyrrolidin-2-ones can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one” would depend on the specific arrangement and bonding of its atoms.

Applications De Recherche Scientifique

Design and Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds involving thiazole and pyrrolidin-2-one derivatives, highlighting their utility in creating fused heterocyclic moieties with potential biological activities. For instance, Rizk et al. (2020) demonstrated the use of microwave irradiation in synthesizing new fused heterocyclic compounds, including pyrazolo[3,4-d]thiazole derivatives, to assess their antimicrobial and antioxidant activities, and their potential as cathepsin D inhibitors for anticancer activity (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Biological Activities and Potential Therapeutic Applications

A diverse range of biological activities has been attributed to thiazole derivatives, including anti-inflammatory, antioxidant, and antitumor properties:

- Chaban et al. (2019) explored novel thiazolo[4,5-b]pyridine-2-one derivatives for their anti-inflammatory action and antioxidant activity, employing in vivo and in vitro methods respectively (Chaban, Ogurtsov, Matiychuk, Chaban, Demchuk, & Nektegayev, 2019).

- Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), demonstrating their effectiveness as cyclin-dependent kinase 1 inhibitors (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).

Electrochromic Polymers and Materials Science

In the field of materials science, thiazole derivatives have been investigated for their potential in developing electrochromic polymers. Ming et al. (2015) discussed thiadiazolo[3,4-c]pyridine as an electron acceptor for designing donor-acceptor-type electrochromic polymers, showcasing their lower bandgap and favorable redox activity for applications in green and near-infrared electrochromics (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Mécanisme D'action

Pyrrolidin-2-ones

are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Thiazoles

, on the other hand, are important heterocycles in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6-5(1-2-8-6)11-7-9-3-4-12-7/h3-5H,1-2H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPONJOGEXWUNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2584177.png)

![N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2584183.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584184.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}thiophene-2-carboxamide](/img/structure/B2584188.png)

methanone](/img/structure/B2584191.png)